5-Fluoro-2-methylphenylboronic acid

Catalog No.
S756761
CAS No.
163517-62-2
M.F
C7H8BFO2
M. Wt
153.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methylphenylboronic acid

CAS Number

163517-62-2

Product Name

5-Fluoro-2-methylphenylboronic acid

IUPAC Name

(5-fluoro-2-methylphenyl)boronic acid

Molecular Formula

C7H8BFO2

Molecular Weight

153.95 g/mol

InChI

InChI=1S/C7H8BFO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3

InChI Key

QKOJLMKWBRBZNQ-UHFFFAOYSA-N

SMILES

B(C1=C(C=CC(=C1)F)C)(O)O

Canonical SMILES

B(C1=C(C=CC(=C1)F)C)(O)O

Medicinal Chemistry

  • Organic building block for drug discovery

    5-F-2-Me-PhB(OH)2 serves as a valuable building block in medicinal chemistry for synthesizing novel drug candidates. The presence of the fluorine and methyl groups can influence the activity and properties of the final drug molecule []. Studies have explored its use in developing potential drugs for various diseases, including cancer [].

  • Suzuki-Miyaura coupling reactions

    5-F-2-Me-PhB(OH)2 participates in Suzuki-Miyaura coupling reactions, a powerful tool for constructing carbon-carbon bonds. This technique allows researchers to attach the 5-fluoro-2-methylphenyl group to complex molecules, creating new potential drug candidates with targeted properties [].

Organic Chemistry

  • Fluorine and methyl group effects on reactivity

    The combination of a fluorine atom and a methyl group in 5-F-2-Me-PhB(OH)2 can influence its reactivity in various organic reactions. The fluorine atom can withdraw electron density, while the methyl group can act as an electron-donating group. This interplay of electronic effects can be harnessed by researchers to design and optimize organic syntheses [].

  • Development of novel catalysts and reagents

    5-F-2-Me-PhB(OH)2 can be used as a substrate to test and develop new catalysts and reagents for organic transformations. By studying its reactivity with different catalysts, researchers can gain insights into reaction mechanisms and optimize organic reaction conditions [].

5-Fluoro-2-methylphenylboronic acid is an organic compound belonging to the class of arylboronic acids. These compounds are valuable intermediates in organic synthesis due to the ease of forming carbon-carbon bonds with the boron atom []. 5-Fluoro-2-methylphenylboronic acid specifically possesses a fluorine atom at the 5th position and a methyl group at the 2nd position of a phenyl ring (benzene) attached to a boronic acid functional group (B(OH)2).

Its significance lies in its ability to introduce a fluoromethyl-substituted phenyl moiety into various organic molecules. This specific substitution pattern can be crucial for modifying the properties of drugs, catalysts, and other functional molecules [].


Molecular Structure Analysis

The key feature of 5-Fluoro-2-methylphenylboronic acid is its planar structure. The molecule consists of a six-membered carbon ring (phenyl) with a fluorine atom attached at the 5th position and a methyl group at the 2nd position. The boron atom is bonded to the phenyl ring and two hydroxyl groups (B(OH)2). The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group can influence the reactivity of the molecule at different positions [].


Chemical Reactions Analysis

One of the most important reactions involving 5-Fluoro-2-methylphenylboronic acid is its participation in Suzuki-Miyaura coupling reactions []. This palladium-catalyzed reaction allows the formation of carbon-carbon bonds between the boron atom and various organic halides or triflates. The general reaction can be represented as follows:

R-X + 5-Fluoro-2-methylphenylboronic acid -> R-5-Fluoro-2-methylphenyl + BY (where R is an organic group, X is a leaving group like Cl, Br, I, or OTf, and BY is a boron byproduct) [].

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2-methylphenylboronic acid

Dates

Modify: 2023-08-15

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